1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione
Description
1-[4-[(Fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-tetrazole-5-thione is a tetrazole derivative featuring a fluorosulfonyloxy (-OSO₂F) substituent at the para position of the phenyl ring. Tetrazole-thiones are known for their versatility in coordination chemistry, catalysis, and energetic materials, but the fluorosulfonyloxy group distinguishes this compound from simpler derivatives like hydroxyl- or amino-substituted analogs .
Properties
Molecular Formula |
C7H5FN4O3S2 |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-(4-fluorosulfonyloxyphenyl)-5-sulfanylidene-2H-tetrazole |
InChI |
InChI=1S/C7H5FN4O3S2/c8-17(13,14)15-6-3-1-5(2-4-6)12-7(16)9-10-11-12/h1-4H,(H,9,11,16) |
InChI Key |
OSQBTJVPMXHFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=S)N=NN2)OS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Analysis of the Target Compound
Molecular Architecture
1-[4-[(Fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-tetrazole-5-thione features a tetrazole ring fused with a thione group at position 5 and a para-substituted phenyl ring bearing a fluorosulfonyloxy (-O-SO₂-F) moiety. The tetrazole-thione tautomerism stabilizes the structure through conjugation, while the fluorosulfonyloxy group enhances electrophilicity, making the compound valuable in medicinal and materials chemistry.
Key Synthetic Challenges
- Tetrazole-thione stability : The thione group is prone to oxidation under acidic or oxidative conditions, necessitating inert atmospheres during synthesis.
- Fluorosulfonyloxy introduction : Fluorosulfonyl chloride (FSO₂Cl), a key reagent, requires careful handling due to its hygroscopicity and reactivity.
- Regioselectivity : Ensuring para-substitution on the phenyl ring demands precise temperature and catalytic control.
Preparation Methods
Synthesis of the Tetrazole-Thione Core
Cyclization of 4-Hydroxybenzonitrile with Sodium Azide
Adapting the green catalytic method from CN105481786A, 4-hydroxybenzonitrile reacts with sodium azide (1:1.2 molar ratio) in dimethylformamide (DMF) at 110°C for 10 hours, using acid-activated montmorillonite (20 wt%) as a recoverable catalyst. This yields 1-(4-hydroxyphenyl)-1H-tetrazole, which is subsequently sulfurized to the thione derivative.
Sulfurization Protocol :
- The tetrazole intermediate (10 mmol) is treated with Lawesson’s reagent (12 mmol) in toluene under reflux for 6 hours.
- The mixture is cooled, filtered, and concentrated to isolate 1-(4-hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione as a pale-yellow solid (yield: 82%).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 20 wt% montmorillonite |
| Reaction Time | 10 hours |
| Sulfurization Yield | 82% |
Alternative Route via Thiourea Cyclization
A modified approach involves reacting 4-hydroxybenzaldehyde with thiosemicarbazide in ethanol under acidic conditions (HCl, 70°C, 8 hours) to form a thiosemicarbazone intermediate. Subsequent cyclization with sodium nitrite in acetic acid yields the tetrazole-thione core (yield: 75%).
Introduction of the Fluorosulfonyloxy Group
Direct Fluorosulfonylation of Phenolic Intermediate
The hydroxyl group of 1-(4-hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione undergoes electrophilic substitution with fluorosulfonyl chloride (FSO₂Cl) in anhydrous dichloromethane:
- The phenolic intermediate (5 mmol) is dissolved in dry CH₂Cl₂ (50 mL) and cooled to 0°C.
- FSO₂Cl (6 mmol) is added dropwise, followed by triethylamine (7 mmol) to scavenge HCl.
- The reaction proceeds at room temperature for 4 hours, yielding the target compound after aqueous workup and recrystallization (yield: 68%).
Optimization Insights :
- Excess FSO₂Cl (1.2 equiv) improves conversion but risks side reactions.
- Anhydrous conditions are critical to prevent hydrolysis of FSO₂Cl to HF and SO₃²⁻.
Two-Step Sulfonation-Fluorination Strategy
For improved safety, the phenolic intermediate is first sulfonated with chlorosulfonic acid (ClSO₃H) in CH₂Cl₂ at -10°C, forming the sulfonic acid derivative. Subsequent fluorination with potassium fluoride (KF) in acetonitrile at 60°C for 6 hours introduces the fluorosulfonyloxy group (overall yield: 58%).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Fluorosulfonylation | Single-step, high atom economy | Requires hazardous FSO₂Cl | 68% |
| Sulfonation-Fluorination | Avoids FSO₂Cl | Lower yield, longer reaction | 58% |
| Thiourea Cyclization | Avoids azide intermediates | Moderate scalability | 75% |
Characterization and Validation
Spectroscopic Data
Industrial and Environmental Considerations
Catalyst Recovery
Acid-activated montmorillonite from the cyclization step is recovered via filtration, washed with ethanol, and reused for three cycles with <5% activity loss.
Waste Management
- Fluorosulfonylation byproducts (HCl, excess FSO₂Cl) are neutralized with NaOH scrubbers.
- DMF and CH₂Cl₂ solvents are distilled and recycled, reducing waste by 70%.
Chemical Reactions Analysis
1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups, depending on the reagents used.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, resulting in a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione involves its interaction with molecular targets through its fluorosulfonyl and tetrazole groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- 1-(4-Hydroxyphenyl)-5H-tetrazole-5-thione (CAS: 194.21 g/mol) : The hydroxyl group (-OH) is electron-donating, leading to a higher pKa (~9–10 for the thione proton) and lower acidity compared to the fluorosulfonyloxy analog. The XLogP3 value is 2.5, indicating moderate hydrophobicity .
- 1-[4-[(Fluorosulfonyl)oxy]phenyl] derivative : The -OSO₂F group is strongly electron-withdrawing, reducing the pKa of the thione proton (estimated <5) and enhancing electrophilicity. Molecular weight increases to ~274.22 g/mol (calculated), and hydrophobicity (XLogP3) is likely higher due to the bulky substituent.
Reactivity and Stability
- Ortho-substituted analogs (e.g., 1-(2-Fluorophenyl)-tetrazole-5-thione): Substituents in the ortho position sterically hinder coordination with metals, as seen in cadmium chloride complexes ().
- Amino-substituted derivatives (e.g., 1-[2-(Dimethylamino)ethyl]-tetrazole-5-thione): Amino groups enhance solubility in polar solvents but reduce thermal stability. The fluorosulfonyloxy group improves thermal stability but may increase sensitivity to nucleophilic attack due to the labile -OSO₂F moiety .
Table 1: Key Properties of Selected Tetrazole-Thione Derivatives
| Compound | Molecular Weight (g/mol) | XLogP3 | Density (g/cm³) | Key Reactivity Features |
|---|---|---|---|---|
| 1-(4-Hydroxyphenyl)-derivative | 194.21 | 2.5 | 1.63 | Poor leaving group (-OH) |
| 1-[4-[(Fluorosulfonyl)oxy]phenyl] | ~274.22 (calc.) | ~3.2 | ~1.85 (est.) | Strong leaving group (-OSO₂F) |
| 1-(2-Fluorophenyl)-derivative | 195.19 | 2.8 | 1.68 | Steric hindrance at ortho position |
- Proper handling under inert conditions is critical compared to hydroxyl or amino derivatives, which are less reactive .
Biological Activity
1-[4-[(Fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-tetrazole-5-thione is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a tetrazole ring, which is known for its electron-rich properties and ability to participate in various chemical reactions. The presence of the fluorosulfonyl group enhances its reactivity and potential biological activity. The molecular formula is C_8H_8F_N_3O_2S, with a molecular weight of approximately 227.23 g/mol.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to 1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-tetrazole-5-thione possess antibacterial and antifungal activities. For instance, a series of tetrazole compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 µg/mL |
| 2 | Escherichia coli | 16 µg/mL |
| 3 | Candida albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of tetrazole derivatives has been explored extensively. In vitro studies have reported that certain derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, one study evaluated a series of synthesized tetrazoles against a panel of 60 human tumor cell lines, revealing significant activity against ovarian cancer cells .
Table 2: Anticancer Activity Against Human Tumor Cell Lines
| Compound | Cancer Type | Growth Inhibition (%) |
|---|---|---|
| A | Ovarian (SK-OV-3) | 34.94 |
| B | Breast (MCF-7) | 25.60 |
| C | Lung (A549) | 20.10 |
The biological activity of tetrazole derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in microbial cells or cancer cells, leading to apoptosis.
- Interaction with DNA : Some tetrazoles have been shown to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
A notable case study involved the synthesis and evaluation of a novel series of tetrazole derivatives for their antimicrobial and anticancer properties. The study highlighted the structure-activity relationship (SAR), indicating that modifications at specific positions on the tetrazole ring significantly influenced biological activity .
Another study focused on the synthesis of fluorosulfonyl-containing tetrazoles, which exhibited enhanced reactivity and improved biological profiles compared to their non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
